molecular formula C10H12N2 B2437889 Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] CAS No. 2361634-30-0

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]

Cat. No.: B2437889
CAS No.: 2361634-30-0
M. Wt: 160.22
InChI Key: SXJZIASPWBPRAX-UHFFFAOYSA-N
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Description

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] is a chemical compound characterized by its unique spirocyclic structure, which includes a pyrrolo[3,2-b]pyridine moiety fused to a cyclobutane ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base like cesium carbonate in dimethyl sulfoxide (DMSO).

    Spirocyclization: The spirocyclic structure is formed by introducing a cyclobutane ring through a spirocyclization reaction, which may involve the use of a suitable catalyst and controlled temperature conditions.

Industrial Production Methods

Industrial production methods for Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] are not well-documented in the literature. scaling up the laboratory synthesis procedures with optimization for yield and purity would be a plausible approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[3,2-b]pyridine: Shares the pyrrolo[3,2-b]pyridine core but lacks the spirocyclic structure.

    Spiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridine]: Similar spirocyclic structure but with a cyclopropane ring instead of cyclobutane.

Uniqueness

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-8-9(11-6-1)10(7-12-8)4-2-5-10/h1,3,6,12H,2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJZIASPWBPRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361634-30-0
Record name 1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[3,2-b]pyridine]
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